Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Description
Historical Context and Discovery
The development and characterization of methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can be traced through its systematic documentation in chemical databases and literature. The compound was first registered in the ChemSpider database with the identification number 3335024, establishing its formal recognition within the chemical community. Subsequent entries in major chemical databases, including PubChem where it received the compound identification number 4121774, occurred in 2005, marking a significant milestone in its systematic cataloging. The synthetic methodology for producing this compound was documented through patent literature, demonstrating its industrial relevance and potential applications.
The compound's emergence in commercial chemical catalogs represents a more recent development, with suppliers such as Alfa Aesar and Thermo Fisher Scientific making it available for research purposes. This commercial availability has facilitated broader research applications and has contributed to increased scientific interest in the compound. The systematic study of this compound has been enhanced by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled detailed structural characterization and purity assessment.
Nomenclature and Chemical Classification
This compound is classified according to the International Union of Pure and Applied Chemistry nomenclature system, with its systematic name reflecting the precise positioning of functional groups on the benzene ring. The compound is also known by several alternative names, including 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid methyl ester and benzoic acid, 3,5-dibromo-2,4-dihydroxy-6-methyl-, methyl ester. These nomenclature variations reflect different naming conventions while maintaining chemical accuracy.
The Chemical Abstracts Service has assigned this compound the registry number 715-33-3, providing a unique identifier that facilitates database searches and regulatory tracking. Additional classification systems include the Molecular Design Limited number MFCD00082715, which is widely used in chemical inventory management systems. The compound falls under multiple chemical classification categories, including halogenated aromatics, phenolic esters, and dibrominated compounds, each reflecting different aspects of its chemical nature.
The systematic classification places this compound within the broader family of substituted benzoic acid derivatives, specifically those containing both halogen and hydroxyl substituents. This classification is significant for understanding the compound's reactivity patterns and potential chemical transformations, as compounds within this class typically exhibit similar reaction profiles with electrophilic and nucleophilic reagents.
Structural Identification and Characterization
The molecular structure of this compound is defined by the molecular formula C9H8Br2O4, indicating the presence of nine carbon atoms, eight hydrogen atoms, two bromine atoms, and four oxygen atoms. The molecular weight has been precisely determined as 339.96 grams per mole, with the monoisotopic mass calculated as 337.878935 atomic mass units. These fundamental parameters provide the basis for all subsequent analytical and synthetic work involving this compound.
Spectroscopic characterization has provided detailed insights into the compound's structure. The International Chemical Identifier string InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 encodes the complete connectivity information, while the corresponding InChI Key OKALYLLBFOYLQB-UHFFFAOYSA-N provides a condensed identifier. The Simplified Molecular Input Line Entry System representation CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC offers an alternative structural encoding that is particularly useful for computational applications.
Physical property measurements have established key characteristics of this compound. The density has been determined as 1.967 grams per cubic centimeter, indicating a relatively heavy compound due to the presence of bromine atoms. Thermal properties include a melting point range of 109-111 degrees Celsius and a boiling point of 307.4 degrees Celsius at standard atmospheric pressure. The flash point has been measured at 139.7 degrees Celsius, providing important information for handling and storage considerations.
Isomerism and Conformational Analysis
The structural analysis of this compound reveals several important aspects regarding isomerism and conformational behavior. The compound exhibits substitutional isomerism potential through the various possible arrangements of bromine atoms, hydroxyl groups, and the methyl substituent on the benzene ring. However, the specific substitution pattern of this compound, with bromine atoms at positions 3 and 5, hydroxyl groups at positions 2 and 4, a methyl group at position 6, and the carboxylate ester at position 1, represents a unique isomeric form within the family of dibrominated dihydroxy methylbenzoate compounds.
Conformational analysis reveals that the molecule can adopt different spatial arrangements due to rotation around single bonds, particularly the ester linkage connecting the carboxyl carbon to the methoxy group. The presence of intramolecular hydrogen bonding between adjacent hydroxyl groups and the carbonyl oxygen provides conformational stabilization, as evidenced by similar compounds in crystallographic studies. These hydrogen bonding interactions significantly influence the compound's three-dimensional structure and affect its chemical reactivity patterns.
The bromine substituents, being large and electronegative atoms, create steric hindrance that influences the overall molecular geometry. The positioning of bromine atoms at the 3 and 5 positions creates a symmetric arrangement that minimizes steric interactions while maximizing the electron-withdrawing effects on the aromatic ring. This substitution pattern contributes to the compound's stability and affects its electronic distribution, influencing both its physical properties and chemical reactivity.
Rotational conformers around the ester bond represent another significant aspect of the conformational landscape. The methyl ester group can adopt different orientations relative to the aromatic ring plane, with the preferred conformation being influenced by steric interactions with the adjacent substituents and electronic effects from the aromatic system. Computational studies on similar compounds suggest that the preferred conformation minimizes steric clashes while maintaining optimal orbital overlap for conjugation between the carbonyl group and the aromatic system.
Properties
IUPAC Name |
methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALYLLBFOYLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399548 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-33-3 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Reagents: Bromine dissolved in glacial acetic acid.
- Solvent: Glacial acetic acid, sometimes with methanol as co-solvent.
- Temperature: Controlled between 20°C and 45°C during bromine addition.
- Duration: Approximately 19 hours total reaction time (1 hour bromine addition at 45°C followed by 18 hours at room temperature).
- Molar Ratios: Excess bromine relative to the substrate to ensure complete dibromination.
Experimental Protocol (Representative)
- Dissolve 15 g (0.081 mol) of methyl 2,4-dihydroxy-6-methylbenzoate in 150 mL of glacial acetic acid.
- Prepare a bromine solution by dissolving 39 g (0.243 mol) of bromine in glacial acetic acid.
- Add the bromine solution dropwise to the substrate solution at 45°C over 1 hour, maintaining temperature to avoid side reactions.
- After addition, allow the reaction mixture to stand at room temperature for 18 hours to complete bromination.
- Quench the reaction by pouring into ice water, precipitating the product as a white solid.
- Filter, dry, and purify the crude product by silica gel column chromatography using petroleum ether/acetone as eluent.
Yield and Purity
- Reported yield is high, approximately 93% isolated yield of this compound.
- Purification by column chromatography ensures removal of impurities and unreacted starting material.
Mechanistic Insights and Optimization
- The reaction proceeds via electrophilic aromatic substitution where bromine electrophile selectively attacks the activated aromatic ring at positions ortho to hydroxyl groups.
- The methyl group at position 6 directs substitution to 3 and 5 positions due to steric and electronic effects.
- Maintaining temperature below 45°C during bromine addition prevents overbromination and decomposition.
- Prolonged reaction time at room temperature ensures completion of dibromination and stabilization of the product.
- Use of glacial acetic acid as solvent provides an acidic medium to facilitate bromine electrophilicity and solubilize reactants.
Comparative Reaction Data Table
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2,4-dihydroxy-6-methylbenzoate |
| Brominating Agent | Bromine in glacial acetic acid |
| Solvent | Glacial acetic acid (sometimes with methanol) |
| Temperature | 20–45°C during bromine addition; room temp post-addition |
| Reaction Time | 19 hours total (1 h addition + 18 h stirring) |
| Molar Ratio (Br2 : substrate) | ~3:1 |
| Work-up | Quench in ice water, filtration, drying |
| Purification | Silica gel column chromatography (petroleum ether/acetone) |
| Yield | 93% |
| Product Appearance | White solid |
Additional Synthetic Routes and Notes
- Alternative synthetic routes to methyl orsellinate derivatives involve condensation reactions of dimethyl sodiomalonate with various diketone dianions, followed by cyclization and esterification steps. However, direct bromination of methyl orsellinate remains the most straightforward approach to the dibromo derivative.
- Hydrogenolysis of dibromo intermediates with palladium on carbon can be used for dehalogenation in related synthetic sequences.
- The reaction is sensitive to proton transfer and pH, which can affect yield and side product formation; thus, buffering and controlled pH work-up steps are critical in related syntheses.
Scientific Research Applications
Chemistry
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Alkaline medium |
| Reduction | Zinc | Acetic acid |
| Substitution | Amines or thiols | Basic medium |
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its interactions with specific biological targets suggest a mechanism of action that may involve the inhibition or activation of certain biochemical pathways.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Medicine
The compound is being explored for its potential use in drug development. Its structural features may allow it to act as a lead compound for developing new therapeutic agents targeting conditions such as cancer and bacterial infections.
Case Study: Drug Development
Research has indicated that derivatives of this compound can serve as effective agents against therapy-resistant prostate cancer by modulating androgen receptor activity.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials in various applications.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Bromination Impact : Bromine atoms significantly increase molecular weight and polarity, influencing solubility and biological interactions.
- Ester Group : Ethyl esters (e.g., Ethyl 3,5-dibromo-...) may enhance membrane permeability compared to methyl esters due to increased lipophilicity .
- Hydroxy vs.
Key Observations :
Table 3: Bioactivity Profiles
Key Observations :
- The absence of reported bioactivity for this compound contrasts with its non-brominated analog’s antidiabetic effects, suggesting bromine may alter target specificity .
- Lichen-derived analogs demonstrate the importance of substituents (e.g., formyl groups) in drug-likeness and protein binding .
Physicochemical Property Discrepancies
Biological Activity
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (MDHB) is a synthetic compound derived from benzoic acid, notable for its unique structural features, including bromine substituents and hydroxyl groups. This article explores the biological activity of MDHB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDHB has the molecular formula and a molecular weight of approximately 339.96 g/mol. The compound features:
- Bromine atoms at the 3 and 5 positions
- Hydroxyl groups at the 2 and 4 positions
- A methyl ester group at the 6 position
These structural elements contribute to its reactivity and biological activity.
Antimicrobial Properties
MDHB has been investigated for its potential antimicrobial effects. Research indicates that it exhibits significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.36 µg/mL |
| Pseudomonas aeruginosa | 1.67 µg/mL |
| Bacillus subtilis | 9.70 µg/mL |
| Candida albicans | MIC values ranging from 3.27 to 6.55 µg/mL |
These findings suggest that MDHB may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
MDHB's anticancer potential has also been explored through various in vitro studies. It has demonstrated activity against several cancer cell lines, with IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 45 - 114 |
| A549 (lung cancer) | 13.14 |
| HepG2 (liver cancer) | 49.02 |
Notably, MDHB's mechanism of action may involve inhibition of specific enzymes or pathways related to tumor growth and metastasis .
The biological activity of MDHB is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : MDHB may inhibit glyoxalase enzymes, which play a role in detoxifying harmful compounds within cells.
- Receptor Interaction : The compound's bromine and hydroxyl groups enhance its binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have shown that MDHB is rapidly absorbed with high systemic clearance. Key pharmacokinetic parameters include:
- Oral Bioavailability : Approximately 23%
- Half-life : Short, indicating rapid metabolism and clearance from the body.
Case Studies and Research Findings
Several studies have documented the biological activities of MDHB:
- Antimicrobial Efficacy : A study evaluated MDHB against multidrug-resistant strains of bacteria, demonstrating its potential as a novel antimicrobial agent.
- Antitumor Activity : In vitro assays indicated that MDHB could induce apoptosis in cancer cells through increased levels of intracellular calcium ions, leading to cell death.
- Structural Activity Relationship (SAR) : Research suggests that modifications in the structure of similar compounds can significantly affect their biological activity, highlighting the importance of specific functional groups in enhancing efficacy.
Q & A
Q. What are the established synthetic routes for Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, and what reaction conditions optimize yield?
The compound can be synthesized via bromination of a phenolic precursor. A method involving N-bromosuccinimide (NBS) in methanol under ultrasonic irradiation (3 hours) with p-toluenesulfonic acid as a catalyst achieves ~73% yield. Post-reaction, extraction with ethyl acetate, drying with anhydrous Na₂SO₄, and purification via silica gel chromatography (1:1 ethyl acetate/hexane) are critical for isolating the product as a white powder .
Key Reaction Conditions Table
| Reagent/Condition | Role | Optimization Tips |
|---|---|---|
| NBS | Brominating agent | Use stoichiometric excess (2 eq) |
| p-Toluenesulfonic acid | Acid catalyst | Maintain anhydrous conditions |
| Ultrasonic bath | Enhances reaction efficiency | 3-hour irradiation period |
Q. How is this compound structurally characterized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (APCI-MS, HRMS) are standard for confirming the structure. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve hydrogen-bonding patterns and molecular packing, which are critical for understanding intermolecular interactions .
Q. What solubility and stability considerations are relevant for handling this compound?
The compound exhibits low water solubility, requiring polar aprotic solvents (e.g., DMSO, methanol) for dissolution. Stability tests under varying pH and temperature should precede biological assays. Store at -20°C in desiccated conditions to prevent hydrolysis of ester and phenolic groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns reported for this compound?
Graph set analysis (as per Etter’s formalism) combined with SHELX-refined X-ray diffraction data can systematically categorize hydrogen bonds. For example, intramolecular hydrogen bonds (e.g., O–H⋯O) stabilize the planar aromatic core, while intermolecular bonds (e.g., Br⋯H–O) influence crystal packing. Discrepancies in literature reports may arise from polymorphic variations or solvent inclusion, necessitating single-crystal studies under controlled conditions .
Q. What computational strategies predict the bioactivity of this compound against molecular targets like ACE2?
Molecular docking (AutoDock Vina, ArgusLab) and pharmacokinetic profiling (SwissADME) are effective. For ACE2 inhibition:
- Prepare the compound’s 3D structure (MarvinSketch, Open Babel).
- Perform blind docking to identify binding pockets.
- Analyze binding energy (ΔG ≤ -7.0 kcal/mol suggests strong affinity) and hydrogen-bond interactions.
- Validate with in vitro assays (e.g., PTP1B inhibition IC₅₀, as seen in analogous methyl benzoates ).
Q. How does the bromine substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The 3,5-dibromo-2,4-dihydroxy arrangement activates the aromatic ring for NAS at the para positions. Methanolysis or amination reactions proceed efficiently under basic conditions (e.g., K₂CO₃ in DMF), with bromine acting as a leaving group. Kinetic studies using HPLC or LC-MS can track substituent effects on reaction rates .
Data Contradiction Analysis
Q. How to address conflicting reports on the antidiabetic activity of methyl dihydroxybenzoate derivatives?
- Dose dependency : Verify IC₅₀ values (e.g., PTP1B inhibition) across multiple concentrations (50–300 µM) .
- Structural analogs : Compare this compound with non-brominated analogs (e.g., Methyl 2,4-dihydroxy-6-methylbenzoate) to isolate bromine’s role.
- Assay variability : Standardize protocols (e.g., enzyme source, incubation time) to minimize inter-lab discrepancies .
Methodological Recommendations
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
